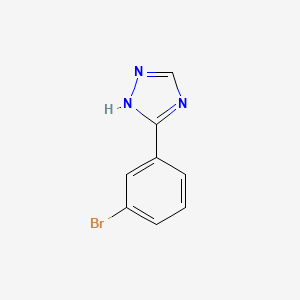

3-(3-Bromophenyl)-4H-1,2,4-triazole

Description

Significance of Triazole Scaffolds in Medicinal Chemistry and Materials Science

The 1,2,4-triazole (B32235) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological receptors with high affinity. nih.gov This is attributed to its unique electronic characteristics, including dipole character, hydrogen bonding capability, and structural rigidity. nih.gov Consequently, this moiety is a key component in a wide array of therapeutic agents, including well-known antifungal drugs like fluconazole (B54011) and itraconazole, the antiviral ribavirin, and the anti-migraine medication rizatriptan. nih.govwikipedia.orglifechemicals.com The biological activities associated with 1,2,4-triazole derivatives are extensive, encompassing antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. bohrium.comnih.govnih.gov

In the realm of materials science, the electron-deficient nature of the 1,2,4-triazole ring makes it an excellent candidate for applications in electronics. researchgate.net These derivatives have been utilized in the development of organic light-emitting diodes (OLEDs), demonstrating good electron-transport and hole-blocking properties. researchgate.net Their applications also extend to corrosion inhibition, the creation of ionic liquids, and the development of advanced polymers and supramolecular structures. nih.govlifechemicals.commdpi.com

Overview of 1,2,4-Triazole Derivatives in Contemporary Research

Contemporary research continues to explore the vast potential of 1,2,4-triazole derivatives. Scientists are actively synthesizing novel compounds and screening them for a wide range of biological activities. nih.gov A significant area of focus is the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov Hybrids of 1,2,4-triazoles with other pharmacologically active molecules, such as quinolones, are being investigated to create more potent drugs. nih.gov

Furthermore, the unique photophysical properties of certain 4H-1,2,4-triazole derivatives make them subjects of interest for optoelectronic applications. mdpi.com Research into their use in agriculture as fungicides, herbicides, and plant growth regulators is also an active field. rjptonline.org

Rationale for Focusing on 3-(3-Bromophenyl)-4H-1,2,4-triazole

The specific focus on this compound is warranted by the unique combination of the 1,2,4-triazole core and the 3-bromophenyl substituent. The bromine atom, a halogen, is an interesting functional group. It can act as a leaving group in various chemical reactions, providing a synthetic handle for further molecular modifications. This allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Halogen-substituted compounds have also been noted for their potential as effective antimicrobial agents. bohrium.com

Chemical and Physical Properties

The properties of this compound are foundational to understanding its potential applications.

| Property | Value |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| CAS Number | 15182-40-8 (for 3-Bromo-1H-1,2,4-triazole) |

Note: Specific data for the title compound can vary between suppliers. The CAS number provided is for the parent brominated triazole.

Synthesis and Reactivity

The synthesis of 1,2,4-triazole derivatives can be achieved through various established methods, such as the Pellizzari reaction or the Einhorn–Brunner reaction. bohrium.comwikipedia.org A common route for creating 3-substituted-1,2,4-triazoles involves the cyclization of acyl hydrazides or related intermediates. bohrium.com For instance, a general approach could involve the reaction of 3-bromobenzoyl hydrazine (B178648) with a suitable reagent to form the triazole ring.

The reactivity of this compound is largely dictated by the functionalities present: the triazole ring and the bromophenyl group. The NH proton on the triazole ring is acidic and can be removed by a base, allowing for alkylation or other substitutions at the nitrogen positions. arkat-usa.org The bromine atom on the phenyl ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHMLGQRBZYTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499195 | |

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342617-08-7 | |

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342617-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Bromophenyl 4h 1,2,4 Triazole and Its Analogs

Classical Synthesis Routes for 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole ring is a well-established area of organic synthesis, with several classical methods being widely utilized. These methods often involve the cyclization of open-chain precursors containing the requisite nitrogen and carbon atoms.

Cyclization Reactions of Thiosemicarbazides

A prominent and versatile method for the synthesis of 1,2,4-triazole derivatives is the cyclization of thiosemicarbazides and their derivatives. researchgate.netresearchgate.net These reactions are valued for their reliability and the accessibility of the starting materials. researchgate.net The ease of forming carbon-nitrogen bonds makes thiosemicarbazides valuable building blocks for these heterocycles. researchgate.netresearchgate.net

The intramolecular cyclization of acylthiosemicarbazides is a common route to 1,2,4-triazole-3-thiones. For instance, new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides have been synthesized and subsequently cyclized in the presence of an 8% NaOH solution to yield 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. researchgate.net Similarly, the synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts has been achieved starting from 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides, which are cyclized by refluxing with KOH. zsmu.edu.ua This approach highlights the utility of acylthiosemicarbazides as key intermediates in the formation of substituted 1,2,4-triazoles.

Hydrazine (B178648) hydrate (B1144303) is a crucial reagent in several synthetic pathways leading to 1,2,4-triazoles. It can be used to convert esters to the corresponding hydrazides, which are then further reacted to form the triazole ring. nih.govnih.gov For example, (1,4,5-triphenylimidazol-2-yl-thio)butyric acid hydrazide, obtained via the addition of hydrazine hydrate, can be treated with carbon disulfide and then cyclized with hydrazine hydrate to form a 4-amino-1,2,4-triazole-3-thione derivative. nih.gov In another instance, 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was obtained from the reaction of its precursor with hydrazine hydrate in refluxing water. mdpi.com

Reactions of Diacylhydrazines with Amines

A well-established method for synthesizing 3,4,5-trisubstituted 4H-1,2,4-triazoles involves the reaction of diacylhydrazines with aromatic amines. nih.gov This reaction typically requires a dehydrating agent to facilitate the cyclization process. nih.gov

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. acs.org Several one-pot methods for the synthesis of 1,2,4-triazoles have been developed. A notable example involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which provides rapid and highly regioselective access to 1,3,5-trisubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org Another one-pot approach enables the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org Furthermore, a facile copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation-cyclization process. frontiersin.orgnih.gov

Targeted Synthesis of Bromophenyl-Substituted 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles bearing a bromophenyl substituent often utilizes the classical methodologies with specifically chosen starting materials. The presence of the bromine atom allows for further synthetic modifications, such as cross-coupling reactions.

A common strategy begins with a brominated benzoyl derivative. For instance, the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones starts with 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides. zsmu.edu.ua These precursors are then cyclized, typically under basic conditions, to form the desired triazolethione. zsmu.edu.ua

Another approach involves the synthesis of 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. A common route for this compound starts with the reaction of 3-bromobenzaldehyde (B42254) with phenylhydrazine (B124118) to create a hydrazone intermediate. This intermediate is then cyclized using thiocarbonyldiimidazole to produce the final triazole-thiol.

Furthermore, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been synthesized and subsequently used as precursors in Suzuki cross-coupling reactions to introduce further diversity into the molecular structure. nih.gov This highlights the utility of the bromophenyl group as a handle for post-synthetic modification.

The table below summarizes some examples of synthesized bromophenyl-substituted 1,2,4-triazoles.

| Compound Name | Starting Materials | Key Reaction Type | Reference |

| 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones | 2-(2-Bromobenzoyl)-N-substitutedhydrazinecarbothioamides | Cyclization | zsmu.edu.ua |

| 2-((5-(2-Bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts | 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and 2-chloroacetic acid | S-alkylation | zsmu.edu.ua |

| 5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 3-Bromobenzaldehyde, Phenylhydrazine, Thiocarbonyldiimidazole | Hydrazone formation and cyclization | |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles | Diacylhydrazines and amines | Cyclization | nih.gov |

Synthesis of 3-(3-Bromophenyl)-4H-1,2,4-Triazole Core Structures

The synthesis of the this compound core structure is a foundational step for creating a wide array of derivatives. A common and effective method begins with the reaction of 3-bromobenzaldehyde with phenylhydrazine, which results in the formation of a hydrazone intermediate. This intermediate is then subjected to cyclization using thiocarbonyldiimidazole to produce the desired 3-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This reaction is typically carried out in solvents like ethanol (B145695) or dimethylformamide and may require heating to facilitate the cyclization process.

Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

A series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized, demonstrating the versatility of the triazole core. mdpi.comresearchgate.net The synthesis is a three-step process that commences with substituted anilines. mdpi.comresearchgate.net These anilines are the starting point for the construction of the triazole ring, which is subsequently functionalized to yield the final N-aryl triazol-3-amine products. The process has been shown to produce satisfactory yields of various analogs, which have been characterized using spectroscopic methods. mdpi.com

Below is a table showcasing some of the synthesized analogs and their characterization data:

| Compound ID | Chemical Name | Molecular Formula | Analytical Data |

| 4a | 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | C₁₄H₁₀BrFN₄ | ¹H NMR (300 MHz, DMSO-d₆): δ 7.39–7.44 (m, 2H, ArH), 7.49 (s, 1H, ArH), 7.70–7.73 (m, 1H, ArH), 7.76–7.97 (m, 1H, ArH), 8.04–8.08 (m, 3H, ArH), 8.73 (s, 1H, ArNH), 9.13 (s, 1H, NH); ¹³C NMR (75 MHz, DMSO-d₆): δ 157.99, 157.53, 156.29, 134.57, 132.85, 131.86, 131.26, 128.62, 126.66, 122.68, 120.80, 116.43; ESI-MS m/z = 333.01 (M+1)⁺, 333.99 (M+2)⁺. mdpi.com |

| 4e | 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | C₁₄H₁₀BrClN₄ | ¹H NMR (300 MHz, DMSO-d₆): δ 7.39–7.44 (m, 2H, ArH), 7.53 (s, 1H, ArH), 7.70–7.73 (m, 1H, ArH), 7.73–7.80 (m, 2H, ArH), 7.95–8.12 (m, 2H, ArH), 8.32 (s, 1H, ArNH), 8.55 (s, 1H, NH); ¹³C NMR (75 MHz, DMSO-d₆): δ 157.62, 156.63, 136.79, 132.91, 131.71, 131.44, 130.27, 129.89, 128.33, 127.76, 126.51, 125.47, 122.94, 122.25; ESI-MS m/z = 348.94 (M+1)⁺, 350.90 (M+3)⁺. mdpi.com |

| 4f | 5-(3-Bromophenyl)-N-(o-tolyl)-4H-1,2,4-triazol-3-amine | C₁₅H₁₃BrN₄ | ¹H NMR (300 MHz, DMSO-d₆): δ 2.12 (s, 3H, CH₃), 7.35–7.44 (m, 2H, ArH), 7.48 (s, 1H, ArH), 7.70–7.73 (m, 1H, ArH), 7.84–7.94 (m, 2H, ArH), 8.04–8.07 (m, 2H, ArH), 8.30 (s, 1H, ArNH), 8.80 (s, 1H, NH); ¹³C NMR (75 MHz, DMSO-d₆): δ 157.68, 156.69, 142.19, 132.91, 131.77, 131.49, 131.37, 129.09, 128.13, 126.96, 126.11, 123.97, 123.34, 122.29, 18.42; ESI-MS m/z = 329.06 (M+1)⁺. mdpi.com |

Synthesis of 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones

The synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones is achieved through the cyclization of 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides. zsmu.edu.ua This reaction is typically performed by refluxing the carbothioamide precursor with potassium hydroxide (B78521) in an aqueous medium, followed by neutralization with acetic acid upon cooling. zsmu.edu.ua This method has been successfully employed to synthesize a variety of novel compounds within this class. zsmu.edu.ua

Further derivatization of these thiones has also been explored. For instance, 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acids can be obtained by refluxing the corresponding thione with sodium hydroxide and 2-chloroacetic acid in a 2-propanol medium. zsmu.edu.ua The resulting carboxylic acids can then be converted to their respective salts by reacting them with organic amines or inorganic salts. zsmu.edu.ua

S-Alkylation of 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

The S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a key reaction for introducing various functional groups onto the sulfur atom of the triazole ring. mdpi.comresearchgate.net This triazole-3-thiol exists in tautomeric equilibrium with its thione form. mdpi.comresearchgate.net Alkylation, when carried out in an alkaline medium, has been observed to occur exclusively at the thiol group, leading to S-alkylated products. mdpi.comresearchgate.net

A notable example of this reaction is the S-alkylation with 2-bromo-1-phenylethanone in the presence of cesium carbonate, which yields the corresponding ketone. mdpi.comresearchgate.net This ketone can then be further modified, for instance, by reduction with sodium borohydride (B1222165) to produce a secondary alcohol. mdpi.comresearchgate.net This two-step process allows for the synthesis of novel racemic secondary alcohols. mdpi.comresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods for the synthesis of triazole derivatives. rsc.orgrsc.orgnih.gov This technique offers several advantages, including significantly reduced reaction times, higher yields, and a reduction in the use of hazardous chemicals. rsc.orgrsc.orgnih.govresearchgate.net

For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via a one-pot cyclization with hydrazines followed by N-acylation of amide derivatives can be completed in just one minute with an 85% yield under microwave irradiation, a stark contrast to the more than four hours required by conventional methods. rsc.org Similarly, microwave irradiation has been successfully employed in the synthesis of thioether derivatives containing 1,2,4-triazole moieties, resulting in an 81% yield in only 15 minutes. rsc.org The Suzuki cross-coupling reaction for the synthesis of conjugated 1,2,4-triazole derivatives has also been accelerated by the use of microwaves. openreviewhub.org

Suzuki Cross-Coupling Reactions for Bromophenyl Triazole Derivatives

The Suzuki cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and has been effectively utilized for the derivatization of bromophenyl triazoles. mdpi.comnih.gov This palladium-catalyzed reaction allows for the coupling of the bromo-substituted triazole with various arylboronic acids, leading to the formation of new C-C bonds and the creation of a diverse range of conjugated 1,2,4-triazole derivatives. openreviewhub.orgmdpi.comnih.gov

A general procedure for the Suzuki cross-coupling of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles involves heating the triazole with an excess of arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a phase transfer catalyst like NBu₄Br. mdpi.com The reaction is typically conducted in a two-phase solvent system of toluene, water, and ethanol. mdpi.com This methodology has been shown to produce excellent yields of the desired coupled products. researchgate.net The use of microwave irradiation can significantly accelerate these coupling reactions. researchgate.net

Derivatization Strategies of this compound

The this compound scaffold offers multiple sites for derivatization, allowing for the synthesis of a wide array of analogs with potentially diverse properties. The bromine atom on the phenyl ring is a key functional group that can be readily modified through various chemical reactions.

One of the most prominent derivatization strategies is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction enables the substitution of the bromine atom with a variety of aryl or heteroaryl groups through the use of corresponding boronic acids. mdpi.com This method has been successfully applied to synthesize novel pyrimidine (B1678525) analogs by coupling 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with different arylboronic acids. mdpi.com

Another important site for derivatization is the thiol group in 3-thiol derivatives of the triazole. This group can undergo S-alkylation with various alkyl halides to introduce different alkyl chains. zsmu.edu.ua For example, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have been synthesized by alkylating the starting thiol with haloalkanes. zsmu.edu.ua

Furthermore, the triazole ring itself can be modified. For instance, the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones involves the reaction of substituted isothiocyanates and hydrazides, allowing for the introduction of different substituents at the N4 and C5 positions of the triazole ring. scirp.org The amino group in 4-amino-1,2,4-triazole (B31798) derivatives can also be a site for derivatization, such as through the formation of Schiff bases by reaction with aldehydes. mdpi.com

Introduction of Various Substituents on the Triazole Ring and Phenyl Moiety

The this compound core structure offers multiple sites for chemical modification, including the nitrogen atoms of the triazole ring, the reactive C5 position (often as a thione), and the bromine-substituted phenyl ring.

A common synthetic strategy begins with the cyclization of N-substituted hydrazinecarbothioamides to form 4-substituted-1H-1,2,4-triazole-5(4H)-thiones. knutkt.edu.ua For instance, reacting 2-(2-bromobenzoyl)-N-substituted-hydrazinecarbothioamides with potassium hydroxide leads to the formation of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones. knutkt.edu.ua This methodology allows for the introduction of various substituents at the N4 position of the triazole ring. The resulting thione group at the C5 position is a versatile handle for further functionalization. It can be S-alkylated, for example, by reacting with 2-chloroacetic acid to yield thioacetic acid derivatives, which can then be converted into a variety of salts. knutkt.edu.ua A similar S-alkylation approach on 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with 2-bromo-1-phenylethanone has been used to introduce phenacylthio groups. researchgate.net

The nitrogen at the N4 position is readily alkylated. For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles can be prepared, demonstrating that alkyl groups of varying chain lengths (ethyl, propyl, butyl, hexyl) can be incorporated. nih.govmdpi.com

Furthermore, the bromine atom on the phenyl ring serves as a key functional group for modification via cross-coupling reactions. The Suzuki cross-coupling reaction is particularly effective for this purpose. Using a palladium catalyst such as Pd(PPh₃)₄, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles can be coupled with a wide array of boronic acids. nih.govmdpi.com This allows for the introduction of various aryl and heteroaryl substituents, including furan-2-yl, furan-3-yl, thiophen-2-yl, and thiophen-3-yl groups, onto the phenyl moiety. mdpi.com

| Starting Material | Reagents and Conditions | Product | Type of Modification | Reference |

|---|---|---|---|---|

| 2-(2-Bromobenzoyl)-N-substitutedhydrazinecarbothioamides | KOH, water, reflux | 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones | N4-substitution and thione formation | knutkt.edu.ua |

| 3-(2-Bromophenyl)-4-substituted-4H-1,2,4-triazole-5(4H)-thione | 1. NaOH, 2-propanol 2. 2-Chloroacetic acid, reflux | 2-((5-(2-Bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acids | C5-S-alkylation | knutkt.edu.ua |

| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone, Cs₂CO₃, DMF | 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | C3-S-alkylation | researchgate.net |

| 3,5-Bis(4-bromophenyl)-4H-1,2,4-triazole | Alkyl halide | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles | N4-alkylation | mdpi.com |

| 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Furan-2-ylboronic acid, Pd(PPh₃)₄, NBu₄Br, toluene/H₂O/EtOH, 130 °C | 4-Ethyl-3,5-bis[4-(furan-2-yl)phenyl]-4H-1,2,4-triazole | Suzuki coupling on phenyl ring | mdpi.com |

Formation of Schiff's Bases from Amino-Substituted Triazoles

Amino-substituted triazoles are crucial intermediates for the synthesis of Schiff bases (also known as azomethines or imines). These are typically formed through the condensation reaction of a primary amino group on the triazole ring with the carbonyl group of an aldehyde or ketone.

A facile and efficient method for this transformation involves the condensation of 3-amino- or 4-amino-1,2,4-triazoles with various aromatic aldehydes. nih.gov This reaction can be significantly accelerated by exposure to ultrasound, affording the desired Schiff bases in excellent yields within minutes. nih.gov For example, reacting 3-amino-1,2,4-triazole with aldehydes like salicylaldehyde, 2-hydroxy-1-naphthaldehyde, or 2,3-dihydroxybenzaldehyde (B126233) under ultrasonic irradiation yields the corresponding imine derivatives. nih.gov

This methodology is also applicable to more complex triazole systems. The synthesis of Schiff bases from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols has been well-documented. mdpi.com These 4-amino-triazole precursors are prepared by cyclizing thiocarbohydrazide (B147625) with carboxylic acids. Subsequent reaction of the 4-amino group with various arylaldehydes, such as benzaldehyde, 4-chlorobenzaldehyde, and 4-methoxybenzaldehyde, in refluxing ethanol leads to the formation of the corresponding 4-[(arylidene)amino]-4H-1,2,4-triazole-3-thiols. mdpi.com The presence of the azomethine group (N=CH) is a key feature of these molecules and is readily identifiable in their spectral data. mdpi.com

| Amino-Triazole Precursor | Aldehyde | Reaction Conditions | Product (Schiff Base) | Reference |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | Salicylaldehyde | Ultrasound, 3-5 min | 2-(4H-1,2,4-Triazol-3-yl)iminomethylphenol | nih.gov |

| 3-Amino-1,2,4-triazole | 2-Hydroxy-1-naphthaldehyde | Ultrasound, 3-5 min | 3-[(E)-4H-1,2,4-Triazol-3-yliminomethyl]naphthalen-2-ol | nih.gov |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Ethanol, reflux | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | Ethanol, reflux | 4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | Ethanol, reflux | 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | mdpi.com |

Incorporation into Fused Heterocyclic Systems (e.g., Thiadiazoles, Thiazoles)

The 1,2,4-triazole ring is a valuable building block for the construction of fused heterocyclic systems, particularly those containing other five-membered sulfur and nitrogen heterocycles like thiadiazoles and thiazoles. These fused systems often exhibit unique chemical and biological properties.

A prominent example is the synthesis of the triazolo[3,4-b] knutkt.edu.uanih.govmdpi.comthiadiazole system. This bicyclic structure is commonly prepared from 4-amino-5-mercapto-1,2,4-triazole precursors. researchgate.net The condensation of these precursors with various L-amino acids in the presence of a dehydrating agent like phosphorus oxychloride results in the formation of chiral 3-aryl-6-substituted- knutkt.edu.uamdpi.comrroij.comtriazolo[3,4-b]thiadiazoles. researchgate.net This reaction involves the cyclization of both the amino and mercapto groups with the carboxyl group of the amino acid to form the fused thiadiazole ring.

The formation of thiazole (B1198619) rings fused to the triazole core, such as in benzo mdpi.comisres.orgthiazolo[2,3-c] knutkt.edu.uamdpi.comrroij.comtriazoles, can be achieved through intramolecular C-H bond functionalization. nih.gov In one approach, a 3-mercaptotriazole is fused with a benzene (B151609) ring, and the thiazole ring is formed in the final step. nih.gov An alternative strategy involves the oxidation of a 3-(2-mercaptophenyl)-1,2,4-triazole to its corresponding disulfide, which then undergoes an intramolecular cyclization to yield the tricyclic product. nih.gov

The synthesis of thiazole rings appended to the triazole core can be achieved through reactions analogous to the Hantzsch thiazole synthesis. For instance, reacting a triazole-containing thiosemicarbazone with an α-haloacetyl compound, such as 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole, in ethanol with a base leads to the formation of a thiazole ring linked to the triazole moiety via a hydrazinyl bridge. nih.gov Similarly, thiadiazole rings can be constructed. The reaction of N-thiocarbamoyl-hydrazonoyl bromide derivatives in the presence of a base like triethylamine (B128534) provides a pathway to 1,3,4-thiadiazole (B1197879) derivatives linked to other heterocyclic systems. nih.gov

| Triazole Precursor | Reagents and Conditions | Product System | Type of Fusion/Linkage | Reference |

|---|---|---|---|---|

| 3-Aryl-4-amino-5-mercapto-1,2,4-triazole | L-Amino acids, POCl₃ | (S)-3-Aryl-6-substituted- knutkt.edu.uamdpi.comrroij.comtriazolo[3,4-b]thiadiazole | Fused knutkt.edu.uamdpi.comrroij.comtriazolo[3,4-b] knutkt.edu.uanih.govmdpi.comthiadiazole | researchgate.net |

| 4,4'-(Butane-1,4-diyl)bis(5-methyl-2-(thiosemicarbazide-carbonyl-methyl)-2H-1,2,4-triazol-3(4H)-one) | Conc. H₂SO₄, cold | 4,4'-(Butane-1,4-diyl)bis(2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one) | Appended 1,3,4-thiadiazole | mdpi.com |

| 2-(4-Methylbenzylidene)hydrazine-1-carbothioamide | 1-(4-(2-Bromoacetyl)phenyl)-1H-tetrazole, ethanol, triethylamine, reflux | 4-(4-(1H-Tetrazol-1-yl)phenyl)-2-(2-(4-methylbenzylidene)hydrazinyl)thiazole | Appended thiazole | nih.gov |

| 3-(2-Mercaptophenyl)-1,2,4-triazole | Oxidation (e.g., air, DMSO) followed by intramolecular cyclization | Benzo mdpi.comisres.orgthiazolo[2,3-c] knutkt.edu.uamdpi.comrroij.comtriazole | Fused Benzo mdpi.comisres.orgthiazolo[2,3-c] knutkt.edu.uamdpi.comrroij.comtriazole | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 3 Bromophenyl 4h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-(3-bromophenyl)-4H-1,2,4-triazole derivatives. It provides granular insights into the chemical environment of magnetically active nuclei.

One-Dimensional NMR (¹H, ¹³C, DEPT-135)

One-dimensional NMR techniques are fundamental for determining the basic structure of these triazole derivatives. mdpi.comresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are observed for the aromatic protons of the bromophenyl ring and the proton on the triazole ring. The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants (J values) help to establish the substitution pattern on the phenyl ring. chemicalbook.comrsc.orgnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, triazole ring carbons). For instance, in derivatives, the carbon atom of a thione group (C=S) would appear at a distinct chemical shift. mdpi.comnih.gov

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable technique used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed. This technique simplifies the interpretation of the often-complex ¹³C NMR spectrum. mdpi.comresearchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~8.0 - 8.3 | m | Aromatic protons |

| ¹H | ~7.4 - 7.8 | m | Aromatic protons |

| ¹H | ~8.5 | s | Triazole C-H proton |

| ¹³C | ~150 - 160 | - | Triazole ring carbons |

| ¹³C | ~120 - 140 | - | Aromatic carbons |

Note: The exact chemical shifts can vary depending on the solvent used and the specific nature of other substituents on the triazole or phenyl ring. "m" denotes a multiplet and "s" denotes a singlet.

Two-Dimensional NMR (¹H-¹H, ¹H-¹³C, ¹H-¹⁵N)

Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure. mdpi.comresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in confirming the connectivity of protons within the phenyl ring and identifying neighboring protons. rsc.org

¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These spectra show direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum. mdpi.comrsc.org

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the bromophenyl ring to the triazole ring. mdpi.comresearchgate.net

¹H-¹⁵N NMR: Given the nitrogen-rich nature of the triazole ring, ¹H-¹⁵N NMR spectroscopy can provide valuable information about the electronic structure and tautomeric forms of these compounds. mdpi.comresearchgate.net Correlations observed in ¹H-¹⁵N HMBC spectra can help in definitively assigning the nitrogen atoms within the triazole ring. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. chemicalbook.com

Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can offer clues about the different structural components of the molecule. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is an advanced form of mass spectrometry that measures the m/z ratio with very high accuracy (typically to four or five decimal places). measurlabs.comresearchgate.netutoledo.edu This high precision allows for the determination of the exact elemental composition of the molecule. measurlabs.comresearchgate.net For this compound (C₈H₆BrN₃), HRMS can confirm this specific molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound and its derivatives, FT-IR spectroscopy can confirm the presence of key structural features. mdpi.comchemicalbook.com

Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H stretching (in the triazole ring) | ~3100 - 3300 |

| C-H stretching (aromatic) | ~3000 - 3100 |

| C=N stretching (in the triazole ring) | ~1600 - 1650 |

| C=C stretching (aromatic) | ~1450 - 1600 |

| C-Br stretching | ~500 - 600 |

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. zsmu.edu.ua The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. nih.gov A close agreement between the found and calculated values provides strong evidence for the empirical and molecular formula of the synthesized compound. mdpi.comzsmu.edu.ua

Chromatographic Methods for Purity and Identity Confirmation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of the synthesized this compound derivatives and for confirming their identity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a sample, which are then detected by a mass spectrometer. zsmu.edu.uaresearchgate.net For amenable triazole derivatives, GC-MS can be used to determine the retention time, which is a characteristic of the compound under specific chromatographic conditions, and to obtain a mass spectrum for identity confirmation. zsmu.edu.uanih.gov The polarity of the compound can affect its behavior in the GC system. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. bldpharm.comsielc.com For this compound and its derivatives, HPLC methods can be developed to assess purity by detecting and quantifying any impurities present. bldpharm.combldpharm.com By comparing the retention time of the synthesized compound with that of a known standard, its identity can be confirmed. Different HPLC methods, such as mixed-mode chromatography, can be employed for the analysis of triazoles. sielc.comhelixchrom.com

Computational and Theoretical Studies on 3 3 Bromophenyl 4h 1,2,4 Triazole

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of molecules. These approaches are crucial for predicting how a molecule like 3-(3-bromophenyl)-4H-1,2,4-triazole might interact with biological targets, making them a cornerstone of modern drug discovery and materials science.

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are instrumental in predicting their binding affinity and mode of interaction with various protein targets.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, research on closely related analogs provides valuable insights. For instance, studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown efficient binding affinities with the tubulin-combretastatin A-4 binding site, with binding energies ranging from -6.502 to -8.341 kcal/mol. mdpi.com These interactions are often characterized by hydrogen bonds and halogen bonds. mdpi.com Such findings suggest that the bromophenyl-triazole scaffold has the potential for significant interactions within protein binding pockets. The design of novel triazoles based on known anticancer compounds often involves molecular docking to predict their efficacy. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic view of molecular systems, providing information on the conformational changes and stability of a molecule and its complexes over time.

Specific molecular dynamics simulations for this compound are not readily found in current research literature. However, MD simulations are a common practice for studying the stability of ligand-protein complexes derived from docking studies of similar 1,2,4-triazole (B32235) derivatives. These simulations can confirm the stability of the compound at the binding site and help identify key residues essential for the binding interaction.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations provide data on molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces.

For derivatives such as N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, DFT studies have been conducted using functionals like M06/6-311G(d,p) to investigate geometrical parameters, HOMO-LUMO energies, and other electronic properties. nih.gov For one such derivative, the HOMO-LUMO energy gap was found to be 4.618 eV. nih.gov DFT calculations have also been employed to study the intermolecular interactions in the crystal structure of other triazole derivatives. northeastern.edu These studies are crucial for understanding the reactivity and potential applications of these compounds, for instance, in nonlinear optics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects.

While specific QSAR models for this compound are not detailed in the literature, studies on related compounds are available. For example, a QSAR analysis of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols revealed that structural modifications, such as increasing the size of the R-group, can significantly influence the compound's toxicity profile. zsmu.edu.ua This highlights the potential of QSAR in the rational design of safer and more effective triazole-based compounds. zsmu.edu.ua

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.

Although no specific CoMFA studies on this compound have been reported, this technique has been successfully applied to other series of 1,2,4-triazole derivatives. For instance, CoMFA has been used to develop predictive 3D-QSAR models for 3,4,5-trisubstituted-1,2,4-4H-triazoles as HIV-1 non-nucleoside reverse transcriptase inhibitors and for menthol-derived 1,2,4-triazole-thioether compounds as antifungal agents. nih.govnih.gov These studies demonstrate the utility of CoMFA in understanding the structure-activity relationships of triazole compounds and in designing new derivatives with enhanced potency. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more robust and predictive models.

Similar to CoMFA, specific CoMSIA studies for this compound are not available. However, CoMSIA has been effectively used to analyze other 1,2,4-triazole derivatives. For example, a CoMSIA model for 3,4,5-trisubstituted-1,2,4-4H-triazoles showed high predictive ability for their anti-HIV-1 activity. nih.gov The contour maps generated from CoMSIA models provide valuable insights into the favorable and unfavorable regions for different physicochemical properties, guiding the design of new, more active compounds. nih.gov

Topomer QSAR and Molecular Hologram QSAR

Topomer QSAR is a 3D-QSAR method that combines the speed of 2D-QSAR with the detailed structural insights of 3D-QSAR. It operates by breaking down molecules into smaller fragments and generating a "topomer" shape for each, which is then used to build a statistical model. For instance, a Topomer CoMFA (Comparative Molecular Field Analysis) model was developed for a series of 77 different 1,2,4-triazole derivatives designed as inhibitors for methionine aminopeptidase-2 (MetAP2), an enzyme linked to angiogenesis. innovareacademics.inresearchgate.net This model yielded robust statistical results, with a cross-validated coefficient (q²) of 0.746 and a non-cross-validated correlation coefficient (r²) of 0.886, indicating strong predictive capability. innovareacademics.inresearchgate.net The resulting contour maps from such a model can highlight regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity, guiding future molecular design. researchgate.net

Molecular Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment, a common challenge in 3D-QSAR. youtube.com It works by generating molecular holograms, which are linear fingerprints that encode all possible molecular fragments (including linear, branched, and overlapping fragments) within a molecule. youtube.com These fragment fingerprints are then used as predictor variables to build a model correlating the chemical structure with biological activity. youtube.com While this method has been successfully applied to various heterocyclic compounds, specific applications to this compound have not been reported.

Prediction of Molecular Interactions and Binding Affinities

Molecular docking is a principal computational method used to predict the binding orientation and affinity of a molecule to a specific protein target. Such studies are crucial for understanding potential mechanisms of action.

In one study, a series of novel nopol-based 1,2,4-triazole-thioether compounds were designed and synthesized, with their potential as antifungal agents investigated through molecular docking against the cytochrome bc1 complex, a key enzyme in cellular respiration. frontiersin.orgnih.govdoaj.orgnih.gov Among the synthesized molecules was a derivative containing the 3-bromophenyl-4H-1,2,4-triazole core. The theoretical molecular docking study revealed that these compounds could effectively bind to the active site of the cytochrome bc1 complex, validating the design strategy. nih.govnih.gov

Another computational study screened a large library of 112 previously synthesized 1,2,4-triazole derivatives for their potential as antioxidant agents by docking them against six enzymes involved in regulating oxidative stress. pensoft.net This large-scale virtual screening allowed for the selection of the most promising compounds based on their predicted binding energies for further analysis. pensoft.net

While not focused on the 3-bromophenyl isomer, research on related 2-bromophenyl-4H-1,2,4-triazole derivatives has also been conducted to explore structure-activity dependencies for other biological effects, such as actoprotective activity. zsmu.edu.uaresearchgate.net These studies underscore the general interest in bromophenyl-substituted triazoles for biological applications.

Biological Activities and Pharmacological Potential of 3 3 Bromophenyl 4h 1,2,4 Triazole Derivatives

Antimicrobial Activity

Derivatives of 3-(3-Bromophenyl)-4H-1,2,4-triazole have demonstrated notable antimicrobial properties, encompassing both antibacterial and antifungal effects. zsmu.edu.uazsmu.edu.ua The presence of the bromophenyl group, often in combination with other substituents, plays a crucial role in their biological action. nih.gov

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov

Studies have shown that certain Schiff bases derived from 1,2,4-triazoles, including those with a 3-bromophenyl substituent, exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov For instance, a Schiff base containing a 3-bromophenyl group demonstrated strong antibacterial action against S. aureus, with its activity being comparable to the standard drug sparfloxacin. nih.gov Furthermore, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown significant efficacy against Bacillus subtilis. nih.gov

In one study, a series of 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)-3-(4-substituted Benzyl sulfide) derivatives were synthesized and tested for their antibacterial activity. The results indicated that all the prepared compounds possessed antibacterial activity against Staphylococcus aureus and Bacillus cereus. dergipark.org.trdergipark.org.tr

| Compound Derivative | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Schiff base with 3-bromophenyl substituent | Staphylococcus aureus | Strong activity, equal to sparfloxacin | nih.gov |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis | Most active with MICs of 31.25 μg/mL | nih.gov |

| 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)-3-(4-substituted Benzyl sulfide) derivatives | Staphylococcus aureus, Bacillus cereus | All compounds showed antibacterial activity | dergipark.org.trdergipark.org.tr |

The same Schiff base with a 3-bromophenyl substituent that was effective against Gram-positive bacteria also showed strong activity against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, comparable to sparfloxacin. nih.gov Additionally, certain 1-substituted 1,2,4-triazoles have demonstrated significant effects on E. coli and P. aeruginosa. nih.gov The antibacterial screening of 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)-3-(4-substituted Benzyl sulfide) derivatives also confirmed their activity against E. coli and P. aeruginosa. dergipark.org.trdergipark.org.tr

| Compound Derivative | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Schiff base with 3-bromophenyl substituent | Pseudomonas aeruginosa, Escherichia coli | Strong activity, equal to sparfloxacin | nih.gov |

| 1-substituted 1,2,4-triazoles | Escherichia coli, Pseudomonas aeruginosa | Significant effect | nih.gov |

| 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)-3-(4-substituted Benzyl sulfide) derivatives | Escherichia coli, Pseudomonas aeruginosa | All compounds showed antibacterial activity | dergipark.org.trdergipark.org.tr |

Antifungal Efficacy

Derivatives of 1,2,4-triazoles are well-known for their antifungal properties, and the inclusion of a bromophenyl group can enhance this activity. zsmu.edu.uanih.govresearchgate.net

Research on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles has revealed their antifungal potential. zsmu.edu.ua One of the most active compounds in a synthesized series was 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole. zsmu.edu.ua Furthermore, a study on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates investigated their antifungal activity against Candida albicans. zsmu.edu.ua The findings suggested that converting these compounds to their dimethylammonium salts could lead to an increase in antifungal effect. zsmu.edu.ua While some novel 1,2,4-triazole (B32235) derivatives showed no activity against Candida albicans and Aspergillus niger, others have demonstrated efficacy. nih.gov For instance, certain hybrid compounds have shown potential antifungal activities against C. albicans and A. niger. sci-hub.se

| Compound Derivative | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Not specified | Most active compound in the series | zsmu.edu.ua |

| Dimethylammonium salt of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetate | Candida albicans | Increased antifungal effect | zsmu.edu.ua |

| 1,2,4-triazole-1,2,3-triazole hybrid (8h) | Candida albicans, Aspergillus niger | Potential antifungal activities with MIC values of 3.125 and 6.25 mg/mL respectively | sci-hub.se |

Anticancer Activity

In addition to their antimicrobial properties, derivatives of this compound have emerged as promising candidates in the search for new anticancer agents. mdpi.comresearchgate.netzsmu.edu.ua

A study focused on the synthesis and anticancer evaluation of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. mdpi.comresearchgate.net These compounds were tested against a panel of 58 cancer cell lines. mdpi.com Notably, some of these compounds demonstrated significant anticancer activity. mdpi.comresearchgate.net For example, compound 4e was found to be the most sensitive against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%. mdpi.comresearchgate.net Another compound, 4i , was identified as the most promising in the series, exhibiting notable PGI against several cell lines, including SNB-75 (38.94%), UO-31 (30.14%), CCRF-CEM (26.92%), EKVX (26.61%), and OVCAR-5 (23.12%) at a concentration of 10⁻⁵ M. mdpi.com Molecular docking studies suggested that these compounds may exert their anticancer effects by inhibiting tubulin polymerization. mdpi.com

| Compound Derivative | Cancer Cell Line | Observed Activity (PGI at 10⁻⁵ M) | Reference |

|---|---|---|---|

| 5-(3-Bromophenyl)-N-(aryl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS Cancer) | 41.25% | mdpi.comresearchgate.net |

| 5-(3-Bromophenyl)-N-(aryl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS Cancer) | 38.94% | mdpi.com |

| UO-31 (Renal Cancer) | 30.14% | mdpi.com | |

| CCRF-CEM (Leukemia) | 26.92% | mdpi.com | |

| EKVX (Non-Small Cell Lung Cancer) | 26.61% | mdpi.com | |

| OVCAR-5 (Ovarian Cancer) | 23.12% | mdpi.com |

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., CNS Cancer Cell Line SNB-75)

Recent studies have highlighted the anticancer potential of this compound derivatives. A novel series of these compounds demonstrated significant cytotoxic activity against a panel of human cancer cell lines. researchgate.net Notably, some of these derivatives have shown promising results against the CNS cancer cell line SNB-75. The presence of a 3-bromophenylamino moiety at the 3-position of the triazole ring has been identified as beneficial for cytotoxic efficacy. researchgate.net

In one study, novel 1,2,4-triazole S-derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including human cervical cancer (HeLa) and human non-small-cell lung cancer (A-549). nih.gov Among the synthesized compounds, two demonstrated significant and selective toxicity against these cancer cells, with IC₅₀ values of 24.90 ± 0.62 μM for HeLa cells and 15.65 ± 0.72 μM for A-549 cells, while showing minimal impact on healthy embryonic kidney (HEK-293 T) cells. nih.gov

Interactive Table: Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Derivative with 3-bromophenylamino moiety | Multiple cell lines | - | researchgate.net |

| Compound 4 | A-549 (Lung Cancer) | 15.65 ± 0.72 | nih.gov |

Inhibition of Molecular Targets (e.g., Tubulin)

The mechanism underlying the cytotoxic activity of these triazole derivatives often involves the inhibition of key molecular targets within cancer cells. Tubulin, a critical protein involved in cell division, has been identified as a primary target. researchgate.netnih.gov Certain this compound derivatives act as potent tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. researchgate.netrsc.org

Molecular docking studies have revealed that these compounds can effectively bind to the colchicine-binding site on tubulin. researchgate.netrsc.org This interaction is a key factor in their ability to inhibit tubulin polymerization. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed efficient binding affinity with the tubulin-combretastatin A-4 binding site. researchgate.net Another study on indole-based 1,2,4-triazole derivatives also confirmed their potent inhibitory activity on tubulin polymerization, with one compound showing an IC50 value of 8.3 μM. rsc.org

Anti-inflammatory Activity

Beyond their anticancer properties, derivatives of 1,2,4-triazole are recognized for their significant anti-inflammatory activities. mdpi.comresearchgate.netzsmu.edu.ua The anti-inflammatory effect of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. mdpi.combiomedpharmajournal.org By inhibiting COX-2, these derivatives can reduce the production of pro-inflammatory mediators like prostaglandins. biomedpharmajournal.org

Research has shown that newly synthesized 1,2,4-triazole derivatives can exhibit anti-inflammatory effects comparable to or even exceeding those of standard drugs like indomethacin (B1671933) and meloxicam. mdpi.com Some derivatives have also demonstrated the ability to modulate the levels of pro-inflammatory cytokines. biomedpharmajournal.org For example, certain 1,4-disubstituted 1H-1,2,3-triazole derivatives were found to decrease the levels of IL-6 and TNF-α while increasing the level of the anti-inflammatory cytokine IL-4 in animal models. biomedpharmajournal.org

Anticonvulsant Activity

The 1,2,4-triazole scaffold is also a key feature in the development of new anticonvulsant agents. nih.govnih.gov Various derivatives have been synthesized and screened for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govnih.gov

Structure-activity relationship studies have indicated that the nature and position of substituents on the triazole ring are crucial for anticonvulsant efficacy. For instance, the presence of a small alkyl substitution on the triazole ring and a primary aromatic amino group have been shown to be important for bioactivity. nih.gov In one study, a series of triazolopyrimidines were evaluated, and one compound, 6d , emerged as particularly potent, with median effective doses (ED₅₀) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. nih.gov

Interactive Table: Anticonvulsant Activity of Triazole Derivatives

| Compound/Derivative | Seizure Model | ED₅₀ (mg/kg) | Source |

|---|---|---|---|

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES | 38.5 | nih.gov |

| 4-(3-Benzyloxy-phenyl)-2,4-dihydro- researchgate.netnih.govnih.govtriazol-3-one | MES | 30.5 | nih.gov |

| Compound 6d (a triazolopyrimidine) | MES | 15.8 | nih.gov |

Other Reported Biological Activities

Anti-gout Activity and Xanthine (B1682287) Oxidase Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. nih.gov Xanthine oxidase (XO) is a key enzyme in the metabolic pathway that produces uric acid. nih.govnih.gov Consequently, inhibiting XO is a major therapeutic strategy for managing hyperuricemia and gout. nih.govnih.gov

Derivatives of 1,2,4-triazole have been identified as potent inhibitors of xanthine oxidase. nih.govbohrium.com Through a fused-pharmacophore strategy, novel 1,2,4-triazoles have been designed that show superior inhibitory activity against XO compared to existing drugs like febuxostat (B1672324) and topiroxostat. nih.gov One such compound, 7i , demonstrated an IC₅₀ value of 0.20 nM against XO and exhibited significant hypouricemic effects in animal models. nih.gov

Antiviral Activity

The 1,2,4-triazole nucleus is a common structural motif in a number of antiviral drugs. nih.govnih.gov Derivatives of this heterocyclic system have shown broad-spectrum antiviral activity against a variety of DNA and RNA viruses, including influenza viruses, herpes viruses, and human immunodeficiency virus (HIV). nih.govnih.gov

The antiviral mechanism of triazole derivatives can vary. Some act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others may interfere with different viral proteins. nih.gov For example, a series of acetamide-substituted analogs of doravirine, a known NNRTI, showed excellent efficacy against HIV-1. nih.gov Other research has focused on developing triazole-containing compounds that target the M2 channel and polymerase basic protein 2 of the influenza A virus. mdpi.com

Antioxidant Activity

The search for novel antioxidant agents is driven by the role of oxidative stress in numerous pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. ekb.eg Synthetic antioxidants can play a crucial role in mitigating the damage caused by reactive oxygen species (ROS). isres.org The 1,2,4-triazole scaffold has been identified as a promising framework for the development of new antioxidant compounds. isres.org

Research into various 1,2,4-triazole derivatives has demonstrated their potential to scavenge free radicals. For instance, a series of 1,2,4-triazoles containing an alkoxy moiety were synthesized and evaluated for their antioxidant capacity using the DPPH radical scavenging assay. ekb.eg Among the tested compounds, some exhibited moderate antioxidant effects, with compound 9b showing a notable DPPH radical scavenging rate of 49.4% at a 10µM concentration when compared to the standard, trolox. ekb.eg Further structure-activity relationship (SAR) studies indicated that the presence of a phenyl or substituted phenyl group generally resulted in more significant antioxidant activity compared to a pyridine (B92270) moiety. ekb.eg

In another study, a series of novel 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives were synthesized. asianpubs.org The evaluation of their antioxidant properties revealed that compounds featuring phenolic hydroxyl groups demonstrated appreciable antioxidant activity. asianpubs.org Specifically, compounds with these hydroxyl groups were effective in various antioxidant models, suggesting their potential as radical scavengers. asianpubs.org The antioxidant potential is often linked to the ability to donate a hydrogen atom, and the presence of electron-donating groups on the aromatic ring can enhance this activity. isres.org

Table 1: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Structure/Substitution | Assay | Activity | Reference |

|---|---|---|---|---|

| 9b | 1,2,4-Triazole with alkoxy and phenyl moieties | DPPH | 49.4% scavenging at 10µM | ekb.eg |

| 9e | 1,2,4-Triazole with alkoxy and phenyl moieties | DPPH | 39.3% scavenging at 10µM | ekb.eg |

| 9d | 1,2,4-Triazole with alkoxy and phenyl moieties | DPPH | 31.5% scavenging at 10µM | ekb.eg |

| B12-B14 | 4-Amino-1,2,4-triazole-3-thiol with phenolic hydroxyl groups | Various | Appreciable antioxidant activity | asianpubs.org |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The triazole nucleus has been successfully incorporated into the design of potent DPP-IV inhibitors. bohrium.com In one study, a series of novel triazole-linked phenylacetamide derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. Several of these compounds demonstrated significant in vitro inhibition, with IC50 values in the nanomolar range. Specifically, compounds 8d , 8f , 8h , and 8i showed potent activity, with the most active compound, 8i , interacting with key residues in the S1, S1', and S2 subsites of the DPP-IV active site. bohrium.com

Another research effort focused on synthesizing 1,2,3-triazole-based heterocyclic compounds linked to various moieties, including phthalimide (B116566) and pyrazole. nih.gov These compounds were evaluated as DPP-IV inhibitors, and several showed high potency. For example, compound 30 , a phthalimide-triazole derivative, exhibited an IC50 value of 12.82 nM, which was more potent than the standard drug, sitagliptin (B1680988) (IC50 = 14.8 nM). nih.gov These findings underscore the versatility of the triazole scaffold in designing effective antidiabetic agents. nih.govresearchgate.net

Table 2: DPP-IV Inhibitory Activity of Selected Triazole Derivatives

| Compound ID | Structure/Substitution | IC50 (nM) | Reference |

|---|---|---|---|

| 8d | Triazole-linked phenylacetamide | 8.76 - 31.74 | bohrium.com |

| 8f | Triazole-linked phenylacetamide | 8.76 - 31.74 | bohrium.com |

| 8h | Triazole-linked phenylacetamide | 8.76 - 31.74 | bohrium.com |

| 8i | Triazole-linked phenylacetamide | 8.76 - 31.74 | bohrium.com |

| 30 | 1,2,3-Triazole-phthalimide derivative | 12.82 | nih.gov |

| Sitagliptin | Standard Drug | 14.8 | nih.gov |

Alpha-Glucosidase Inhibition

Inhibition of carbohydrate-metabolizing enzymes, such as alpha-glucosidase, is another key therapeutic strategy for managing type 2 diabetes. nih.gov By delaying the breakdown of complex carbohydrates into glucose, α-glucosidase inhibitors can help control postprandial hyperglycemia. nih.gov The 1,2,4-triazole scaffold has been extensively explored for developing new α-glucosidase inhibitors. nih.govresearchgate.net

A recent study highlighted novel 1,2,4-triazole-based derivatives as dual inhibitors of α-amylase and α-glucosidase. nih.gov Among the synthesized compounds, two candidates, Compound 4 and Compound 10 , were particularly potent. They exhibited strong α-glucosidase inhibition with IC50 values of 0.27 ± 0.01 µg/mL and 0.31 ± 0.01 µg/mL, respectively, surpassing the activity of the standard drug acarbose. nih.gov The structure-activity relationship analysis from this study emphasized that acetyl and bromo substituents were crucial for enhancing inhibitory activity, making this finding particularly relevant to the 3-bromophenyl triazole scaffold. nih.gov

In other research, a series of 1,2,4-triazole-based bis-hydrazones were synthesized and evaluated. acs.org Several of these compounds were found to be potent dual inhibitors of α-amylase and α-glucosidase. Notably, compounds 15 , 16 , and 17 displayed significant α-glucosidase inhibitory activity with IC50 values of 1.50 ± 0.05 µM, 1.70 ± 0.10 µM, and 1.10 ± 0.05 µM, respectively. acs.org SAR analysis indicated that electron-withdrawing groups, such as chloro and nitro groups, played a significant role in their inhibitory potency. acs.org

Table 3: Alpha-Glucosidase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Structure/Substitution | IC50 | Reference |

|---|---|---|---|

| Compound 4 | 1,2,4-Triazole derivative (bromo-substituted) | 0.27 ± 0.01 µg/mL | nih.gov |

| Compound 10 | 1,2,4-Triazole derivative | 0.31 ± 0.01 µg/mL | nih.gov |

| 15 | 1,2,4-Triazole-bis-hydrazone | 1.50 ± 0.05 µM | acs.org |

| 16 | 1,2,4-Triazole-bis-hydrazone | 1.70 ± 0.10 µM | acs.org |

| 17 | 1,2,4-Triazole-bis-hydrazone | 1.10 ± 0.05 µM | acs.org |

| Acarbose | Standard Drug | - | nih.govacs.org |

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. mdpi.comjohnshopkins.edu The 1,2,4-triazole core has proven to be a valuable scaffold in the design of potent compounds against mycobacteria. mdpi.comnih.gov

A study involving a series of pyridine-1,2,4-triazole derivatives identified several compounds with significant antitubercular potential. mdpi.comnih.gov Compound C4 , which features a 3,4-dichlorophenyl substituent, was the most active against M. tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 0.976 µg/mL. mdpi.comnih.gov The study suggested that the presence of the dichlorophenyl group was a determinant for the antitubercular activity. mdpi.com This highlights the potential importance of halogenated phenyl rings, such as the 3-bromophenyl group, for this biological activity. Other compounds from the same series, C8 , C11 , and C14 , also showed satisfactory activity against M. tuberculosis H37Ra with MIC values ranging from 31.25 to 62.5 µg/mL. mdpi.comnih.gov

In another investigation, a series of N-(3-(2-(3-hydrazinyl-3-oxoalkanoyl)hydrazinyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl)isonicotinamide derivatives were synthesized and tested against M. tuberculosis H37Rv. rjptonline.org The most potent compound in this series was 6a , which exhibited an MIC value of 6.25 µg/mL. rjptonline.org Other analogues in the series also displayed significant antitubercular properties, with MICs ranging from 25 to 100 µg/mL. rjptonline.org These findings confirm that the 1,2,4-triazole nucleus is a promising starting point for the development of new drugs to combat tuberculosis. johnshopkins.edurjptonline.org

Table 4: Antitubercular Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Structure/Substitution | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| C4 | Pyridine-1,2,4-triazole with 3,4-dichlorophenyl group | M. tuberculosis H37Ra | 0.976 | mdpi.comnih.gov |

| C8 | Pyridine-1,2,4-triazole with 3,4-dichlorophenyl group | M. tuberculosis H37Ra | 31.25-62.5 | mdpi.comnih.gov |

| C11 | Pyridine-1,2,4-triazole | M. tuberculosis H37Ra | 31.25-62.5 | mdpi.comnih.gov |

| C14 | Pyridine-1,2,4-triazole with 3,4-dichlorophenyl group | M. tuberculosis H37Ra | 31.25-62.5 | mdpi.comnih.gov |

| 6a | N-substituted isonicotinamide-1,2,4-triazole | M. tuberculosis H37Rv | 6.25 | rjptonline.org |

| 6d | N-substituted isonicotinamide-1,2,4-triazole | M. tuberculosis H37Rv | 25 | rjptonline.org |

| 6e | N-substituted isonicotinamide-1,2,4-triazole | M. tuberculosis H37Rv | 25 | rjptonline.org |

Mechanistic Investigations of Biological Action for 3 3 Bromophenyl 4h 1,2,4 Triazole Derivatives

Elucidation of Specific Receptor-Ligand Interactions

Recent research has shed light on the specific molecular targets of 3-(3-bromophenyl)-4H-1,2,4-triazole derivatives, particularly in the context of their anticancer properties. Molecular docking studies have been instrumental in elucidating the interactions between these compounds and their biological receptors.

A notable study on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has identified the tubulin-combretastatin A-4 binding site as a key molecular target. nih.govnih.gov Combretastatin (B1194345) A-4 is a potent natural product that inhibits cancer cell proliferation by binding to tubulin and disrupting microtubule dynamics. The docking studies revealed that the this compound scaffold can efficiently occupy this binding site. nih.gov

The binding affinity of these analogs was found to be significant, with docking scores ranging from -6.502 to -8.341 kcal/mol. nih.gov The interactions observed were primarily electrostatic in nature, involving hydrogen bonds and halogen bonds. For instance, one of the most promising compounds in the series, compound 4i , demonstrated a binding affinity of -8.149 kcal/mol and formed a crucial hydrogen bond with the asparagine residue Asn258 within the binding pocket. nih.gov This specific interaction highlights a key binding mode for this class of compounds.

While research on other potential receptors is ongoing, the inhibition of tubulin polymerization stands as a well-supported mechanism of action for the anticancer effects of these this compound derivatives. nih.gov

Identification of Key Pharmacophoric Features for Activity

Based on the elucidated receptor-ligand interactions, a pharmacophore model for the anticancer activity of this compound derivatives can be proposed. A pharmacophore defines the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target.

For the tubulin-inhibitory activity of these compounds, the following pharmacophoric features are considered crucial:

A Hydrogen Bond Acceptor/Donor Region: The 1,2,4-triazole (B32235) ring itself, with its nitrogen atoms, is a key hydrogen bond donor and acceptor, facilitating interactions with receptor sites. researchgate.net The docking studies confirm this, with the triazole moiety participating in key interactions within the tubulin binding site.

A Hydrophobic Aromatic Region: The 3-bromophenyl group provides a necessary hydrophobic feature that fits into a corresponding hydrophobic pocket within the tubulin binding site.

An Additional Hydrogen Bonding Group: In the studied series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the exocyclic amine group at the 5-position of the triazole ring and the substituted N-aryl group provide additional points for hydrogen bonding, further anchoring the ligand in the binding site. nih.gov

A study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors also highlights the importance of the spatial arrangement of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features for biological activity. nih.gov

Understanding Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The biological activity of this compound derivatives is finely tuned by the nature and position of substituents on the core structure. Several studies on related compounds have provided valuable insights into their structure-activity relationships (SAR) and structure-property relationships (SPR).

In the series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the substitution on the N-aryl ring significantly impacted the anticancer activity. The data from the study against a panel of 58 cancer cell lines revealed that different substitutions led to varying degrees of growth inhibition. nih.govnih.gov

| Compound | Substitution on N-aryl ring | Mean Growth Percent (GP) |

| 4a | 4-fluorophenyl | 76.71 |

| 4b | 4-chlorophenyl | 72.84 |

| 4c | 4-bromophenyl | 73.19 |

| 4d | 4-iodophenyl | 73.96 |

| 4e | 4-methylphenyl | 69.25 |

| 4f | 4-methoxyphenyl | 73.69 |

| 4g | 4-nitrophenyl | 76.04 |

| 4h | 3-chlorophenyl | 75.36 |

| 4i | 3-bromophenyl | 68.27 |

| 4j | 3-nitrophenyl | 75.76 |

From this data, it can be observed that compound 4i , with a 3-bromophenyl substituent on the amine, exhibited the most promising mean growth percent, suggesting that the presence of a second bromophenyl group might be beneficial for activity. nih.gov Furthermore, compound 4e with a 4-methylphenyl group also showed good activity. nih.gov

A broader look at the SAR of 1,2,4-triazoles reveals that the nature of the substituent on the phenyl ring is critical. For instance, in a series of antifungal triazoles, a derivative with a bromine at the R1 position displayed excellent potency. nih.gov In another study on inhibitors of leukotriene biosynthesis, a phenyl group with hydrophobic substituents at the 4-position of the triazole ring was found to be important for activity. acs.org Conversely, polar carboxyl or nitro groups abolished the inhibitory activity in that particular series. acs.org

Role of Halogen Substitution (Bromine) in Biological Activity

The presence of a bromine atom at the 3-position of the phenyl ring in this compound derivatives plays a multifaceted role in their biological activity. Halogen atoms, particularly bromine, can influence a molecule's physicochemical properties and its interaction with biological targets.

Electronic and Steric Effects: The bromine atom is an electron-withdrawing group, which can modulate the electronic distribution of the entire molecule. This can affect its pKa, reactivity, and ability to form non-covalent interactions. The size (steric bulk) of the bromine atom also dictates how the molecule fits into a receptor's binding pocket. The meta-position of the bromo substituent on the phenyl ring directs its steric and electronic influence in a specific spatial orientation, which appears to be favorable for binding to certain biological targets like the combretastatin A-4 binding site on tubulin. nih.gov

Halogen Bonding: As mentioned earlier, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the receptor, such as an oxygen or nitrogen atom. nih.gov This interaction can significantly contribute to the binding affinity and selectivity of the compound. The molecular docking studies of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have provided evidence for such interactions within the tubulin binding site. nih.gov

Lipophilicity and Bioavailability: The bromine atom increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and reach its intracellular target. However, an optimal level of lipophilicity is required, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding. The ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs indicated that these compounds generally possess favorable pharmacokinetic properties. nih.gov

Future Directions and Research Perspectives on 3 3 Bromophenyl 4h 1,2,4 Triazole

Design and Synthesis of Novel Analogs with Enhanced Potency and Selectivity